N-(1-methoxypropan-2-yl)-9H-purin-6-amine
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Overview
Description
N-(1-methoxypropan-2-yl)-9H-purin-6-amine is a chemical compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a methoxypropan-2-yl group attached to the purine ring, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of N-(1-methoxypropan-2-yl)-9H-purin-6-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a purine derivative with 1-methoxypropan-2-yl halide under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(1-methoxypropan-2-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced purine derivatives.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce purine amines .
Scientific Research Applications
N-(1-methoxypropan-2-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives, which are valuable in various chemical research fields.
Biology: This compound can be used in studies related to nucleic acid chemistry and the role of purines in biological systems.
Medicine: Purine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. In biological systems, purine derivatives can act as enzyme inhibitors or activators, influencing various biochemical pathways. The methoxypropan-2-yl group may enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity .
Comparison with Similar Compounds
N-(1-methoxypropan-2-yl)-9H-purin-6-amine can be compared with other similar compounds, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
Caffeine: A methylated purine derivative known for its stimulant effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other purine derivatives .
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-6(3-15-2)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H2,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKLXBQHJZAERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC=NC2=C1NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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